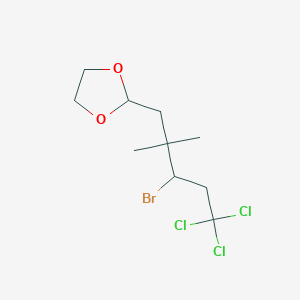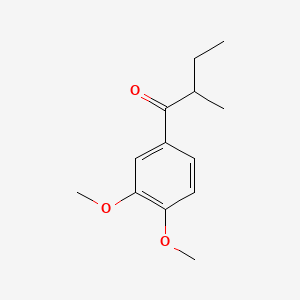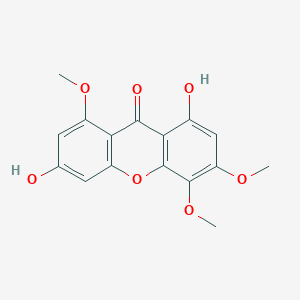
8-Methylnonan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methylnonan-2-one is an organic compound with the molecular formula C10H20O and a molecular weight of 156.2652 g/mol . It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in fragrance formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-Methylnonan-2-one can be synthesized through several methods. One common approach involves the oxidation of secondary alcohols. For instance, 8-methylnonan-2-ol can be oxidized using oxidizing agents such as potassium dichromate (K2Cr2O7) or potassium permanganate (KMnO4) under acidic conditions . The reaction typically proceeds as follows:
R-CH(OH)-R’+[O]→R-CO-R’+H2O
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic dehydrogenation of secondary alcohols. This process involves passing the alcohol vapor over a metal catalyst, such as copper or platinum, at elevated temperatures. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methylnonan-2-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carbonyl group can participate in nucleophilic addition reactions, forming products such as alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium dichromate (K2Cr2O7) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in dry ether.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Tertiary alcohols or amines.
Applications De Recherche Scientifique
8-Methylnonan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: It serves as a volatile organic compound (VOC) in studies related to plant-microbe interactions.
Medicine: Its derivatives are explored for potential therapeutic properties.
Industry: It is used in the formulation of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 8-Methylnonan-2-one involves its interaction with molecular targets through its carbonyl group. The carbonyl group can form hydrogen bonds with nucleophiles, facilitating various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
- 8-Methylnonan-1-one
- 10-Methylundecan-2-one
- Decan-2-one
- Undecan-2-one
Comparison: 8-Methylnonan-2-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a different boiling point, reactivity, and odor profile. For example, 10-Methylundecan-2-one has a longer carbon chain, resulting in a higher boiling point and different olfactory characteristics .
Propriétés
Numéro CAS |
64303-47-5 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
8-methylnonan-2-one |
InChI |
InChI=1S/C10H20O/c1-9(2)7-5-4-6-8-10(3)11/h9H,4-8H2,1-3H3 |
Clé InChI |
QVXVZMFDDPTNBK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


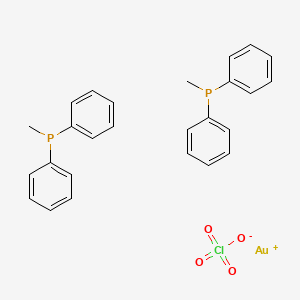
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-1-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14484701.png)
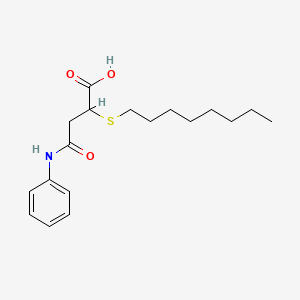
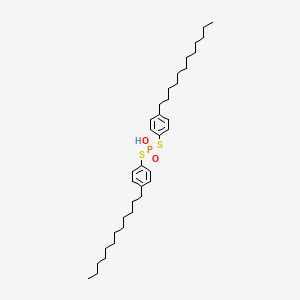
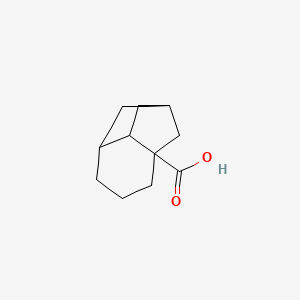
![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)
![4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane](/img/structure/B14484727.png)
